8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16035-97-5
VCID: VC21267158
InChI: InChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15)
SMILES: COC1=CC=CC2=C1CC(CC2=O)C(=O)O
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

CAS No.: 16035-97-5

Cat. No.: VC21267158

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid - 16035-97-5

Specification

CAS No. 16035-97-5
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 8-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15)
Standard InChI Key LSQIHMSZPPGOBE-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CC(CC2=O)C(=O)O
Canonical SMILES COC1=CC=CC2=C1CC(CC2=O)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is identified by the CAS registry number 16035-97-5. This unique identifier allows researchers to precisely locate and reference this specific chemical compound in various databases and literature sources. The compound is classified as an organic carboxylic acid with multiple functional groups that contribute to its chemical behavior and reactivity profile.

Molecular Characteristics

The molecular formula of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is C₁₂H₁₂O₄, with a calculated molecular weight of 220.22 g/mol. The structural backbone consists of a tetrahydronaphthalene ring system, which is partially saturated compared to the fully aromatic naphthalene structure. The compound features three key functional groups: a methoxy group at the 8-position, a ketone (oxo) group at the 4-position, and a carboxylic acid functional group at the 2-position of the tetrahydronaphthalene skeleton.

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number16035-97-5
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
Physical StateSolid
Functional GroupsMethoxy, Ketone, Carboxylic acid
Ring SystemTetrahydronaphthalene
SolubilityLikely soluble in organic solvents such as DMSO, methanol

Structural Features

The tetrahydronaphthalene backbone of this compound consists of a benzene ring fused to a partially saturated cyclohexane ring. The saturation of the cyclohexane portion distinguishes tetrahydronaphthalene derivatives from their fully aromatic naphthalene counterparts, affecting both chemical reactivity and biological interactions. The methoxy group at the 8-position contributes to the compound's polarity and potential for hydrogen bonding interactions. The ketone group at the 4-position introduces a reactive carbonyl functionality, while the carboxylic acid at the 2-position provides acidic properties and additional hydrogen bonding capabilities. This combination of functional groups creates a unique electronic distribution and three-dimensional structure that influences the compound's chemical behavior and biological activity.

Synthesis Methods

General Synthetic Approaches

Biological Activities

Anti-inflammatory Properties

Preliminary studies suggest that 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid may exhibit anti-inflammatory properties. While the specific mechanisms remain under investigation, the compound's structural features suggest potential interactions with key enzymes or receptors involved in inflammatory pathways. The presence of the carboxylic acid functional group, in particular, may contribute to its anti-inflammatory activity through possible inhibition of prostaglandin synthesis or modulation of inflammatory mediators.

Antimicrobial Activity

In addition to its anti-inflammatory potential, 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has shown promising antimicrobial properties in preliminary evaluations. This activity may arise from the compound's ability to interact with bacterial cell membranes or inhibit essential microbial enzymes. The hydrophobic tetrahydronaphthalene core, combined with the polar functional groups, creates an amphipathic structure that could facilitate penetration of microbial membranes while enabling specific interactions with target proteins.

Comparative Activity Analysis

When compared to structurally related compounds, 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid shows distinctive biological activity profiles. For instance, the related compound 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has been studied for potential anticancer properties, suggesting that modifications to the functional groups on the tetrahydronaphthalene scaffold can significantly alter biological activities. Similarly, compounds like 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid demonstrate how halogen substitution may influence the biological properties of these molecules.

The following table compares key structural features and reported biological activities of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid and related compounds:

CompoundKey Structural DifferencesReported Biological Activities
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acidStandard reference compoundAnti-inflammatory, Antimicrobial
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acidBromo substitution at 8-position, Methoxy at 5-positionNot fully characterized
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidLacks 4-oxo groupNot fully characterized
2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acidAmino group instead of 4-oxo groupPotential anticancer activity

Applications in Research and Industry

Synthetic Organic Chemistry

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid serves as a versatile intermediate in synthetic organic chemistry. Its multiple functional groups provide sites for further chemical transformations, making it valuable for the synthesis of more complex molecular structures. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the ketone group offers opportunities for condensation reactions, reductions, and other carbonyl transformations. The methoxy group can be cleaved to reveal a hydroxyl group or serve as a protecting group in multistep syntheses.

Medicinal Chemistry Applications

In medicinal chemistry, 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid and its derivatives are being explored as potential lead compounds for drug development. The tetrahydronaphthalene scaffold appears in various pharmacologically active compounds, suggesting that appropriately functionalized derivatives might exhibit valuable therapeutic properties. The compound's reported anti-inflammatory and antimicrobial activities provide starting points for structure-activity relationship studies aimed at developing more potent and selective agents.

Comparative Analysis with Similar Compounds

Structural Analogs

CompoundPurityPackage SizePrice Range (USD)Reference Date
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid97%1g$622-658December 2021
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid97%5g$1206-1280December 2021
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid97%10g$1627December 2021

Current Research and Future Perspectives

Recent Research Developments

Current research on 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid continues to explore its potential applications in medicinal chemistry and organic synthesis. Preliminary studies have begun to elucidate its anti-inflammatory and antimicrobial properties, though detailed mechanistic investigations remain limited. Research into structure-activity relationships is particularly important for understanding how structural modifications affect biological activity, potentially leading to the development of more potent and selective derivatives.

The growing interest in tetrahydronaphthalene derivatives, in general, has spurred investigations into novel synthetic routes for these compounds, including more efficient and environmentally friendly methods. Advanced techniques such as flow chemistry, photochemistry, and biocatalysis are being explored to improve the synthesis of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid and related compounds.

Emerging Applications

Several emerging applications for 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid are being explored across different fields. In medicinal chemistry, the compound's potential anti-inflammatory and antimicrobial properties make it a candidate for developing new therapeutic agents. The structural similarity to other biologically active compounds suggests possible interactions with enzymes or receptors involved in various disease pathways.

In materials science, the compound's unique structure with multiple functional groups offers opportunities for creating new functional materials through appropriate derivatization and polymerization reactions. Additionally, the compound may find applications in agricultural chemistry as a building block for developing new crop protection agents or plant growth regulators.

Future Research Directions

Future research on 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is likely to focus on several key areas:

  • Detailed mechanistic studies to understand the molecular basis of its biological activities

  • Development of more efficient and scalable synthetic routes

  • Exploration of novel derivatives with enhanced properties

  • Investigation of potential applications in drug discovery, materials science, and agrochemistry

  • Comprehensive safety and toxicological evaluations

These research directions will contribute to a more complete understanding of the compound's properties and applications, potentially leading to valuable innovations in various scientific and industrial domains.

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